(1-(3-Aminopropyl)-4-methylpiperidin-4-yl)methanol

CAS No.: 1999788-07-6

Cat. No.: VC3147886

Molecular Formula: C10H22N2O

Molecular Weight: 186.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1999788-07-6 |

|---|---|

| Molecular Formula | C10H22N2O |

| Molecular Weight | 186.29 g/mol |

| IUPAC Name | [1-(3-aminopropyl)-4-methylpiperidin-4-yl]methanol |

| Standard InChI | InChI=1S/C10H22N2O/c1-10(9-13)3-7-12(8-4-10)6-2-5-11/h13H,2-9,11H2,1H3 |

| Standard InChI Key | VJFPJHUVKIKBPG-UHFFFAOYSA-N |

| SMILES | CC1(CCN(CC1)CCCN)CO |

| Canonical SMILES | CC1(CCN(CC1)CCCN)CO |

Introduction

Chemical Identity and Physical Properties

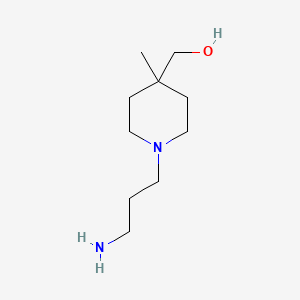

(1-(3-Aminopropyl)-4-methylpiperidin-4-yl)methanol is a small organic molecule belonging to the piperidine class of compounds. Its structure features a 4-methylpiperidin-4-ylmethanol core with a 3-aminopropyl substituent on the piperidine nitrogen. The compound's identity is well-established through various chemical descriptors and physical properties.

The molecular structure contains multiple functional groups including a tertiary amine (piperidine nitrogen), a primary amine (terminal amino group on the propyl chain), and a primary alcohol (hydroxymethyl group). This combination of functional groups creates a molecule with both hydrophilic and basic properties, capable of forming hydrogen bonds through its hydroxyl and amine groups. These characteristics likely contribute to its potential interactions with biological targets and its solubility profile.

The compound has a molecular weight of 186.29 g/mol and a molecular formula of C10H22N2O, indicating a relatively small, drug-like molecule with good potential for membrane permeability based on its size. The presence of two nitrogen atoms contributes to its basic character, while the hydroxyl group provides potential for hydrogen bond donation.

Chemical Identifiers and Properties

A comprehensive set of chemical identifiers and properties for (1-(3-Aminopropyl)-4-methylpiperidin-4-yl)methanol is presented in Table 1, providing essential information for its unambiguous identification and characterization.

| Property | Value |

|---|---|

| CAS Number | 1999788-07-6 |

| Product Name | (1-(3-Aminopropyl)-4-methylpiperidin-4-yl)methanol |

| Molecular Formula | C10H22N2O |

| Molecular Weight | 186.29 g/mol |

| IUPAC Name | [1-(3-aminopropyl)-4-methylpiperidin-4-yl]methanol |

| Standard InChI | InChI=1S/C10H22N2O/c1-10(9-13)3-7-12(8-4-10)6-2-5-11/h13H,2-9,11H2,1H3 |

| Standard InChIKey | VJFPJHUVKIKBPG-UHFFFAOYSA-N |

| SMILES | CC1(CCN(CC1)CCCN)CO |

| Canonical SMILES | CC1(CCN(CC1)CCCN)CO |

| PubChem Compound ID | 121203074 |

Table 1: Chemical identifiers and properties of (1-(3-Aminopropyl)-4-methylpiperidin-4-yl)methanol

Structural Features and Comparison with Related Compounds

Key Structural Features

Synthesis and Preparation Methods

Alternative Synthetic Approaches

Alternative approaches might include:

-

Reductive amination of 4-piperidinone derivatives with appropriate aldehydes or ketones

-

Functional group transformations on pre-existing piperidine scaffolds

-

Ring-forming reactions to construct the piperidine nucleus with the desired substitution pattern

For example, the synthesis of 3-[3-methyl-1-(3-phenylpropyl)piperidin-4-yl]phenol involved reductive amination with 3-phenylpropanal, which could be adapted for introducing the 3-aminopropyl group in our target compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume